The biosynthesis of a standard fatty acid like palmitic acid is a well-documented process. The table below summarizes the core pathway, which serves as the essential starting point for producing 2-keto palmitic acid [1] [2] [3].
| Aspect | Description |
|---|---|
| Primary Product | Palmitic acid (a 16-carbon saturated fatty acid) [2] [3] [4]. |
| Key Enzyme Complex | Fatty Acid Synthase (FAS) [1] [2] [3]. |
| Initial Substrates | Acetyl-CoA and Malonyl-CoA [2] [3] [4]. |
| Cofactor | NADPH provides reducing power [2] [4]. |
| Core Mechanism | Iterative two-carbon chain elongation using malonyl-CoA, followed by a series of reduction and dehydration reactions [1] [2]. |
Simultaneously, 2-keto acids are recognized as key intermediates in metabolism, particularly in amino acid biosynthesis. Research has demonstrated the potential of 2-keto acid pathways as versatile platforms for metabolic engineering to produce renewable fuels and chemicals [5]. The strategy involves engineering metabolic pathways to use 2-keto acids as precursors for a wide range of compounds.
Based on the available information, this compound is not a standard end product of the native FAS pathway. Its production likely requires engineering a modified biosynthetic route. The following diagram illustrates a proposed strategy that integrates these concepts.
This proposed pathway suggests using a 2-keto acid as a primer and bypassing a key reduction step in the standard FAS cycle to preserve the keto group during elongation.
To experimentally uncover or validate this pathway, the following detailed methodologies can be employed:
Gene Disruption & Metabolite Profiling
In Vitro Reconstitution of the Pathway
Stable Isotope Tracing & Flux Analysis
The ability to produce this compound, likely through an engineered FAS pathway, has significant therapeutic implications. Fatty Acid Synthase is a recognized drug target because its overexpression is common in many cancers and is associated with poor prognosis [3]. Inhibiting FAS can induce apoptosis in cancer cells.
De novo lipogenesis is the metabolic process where carbohydrates are converted into fatty acids. The pathway involves a series of enzymatic reactions that culminate in the production of palmitic acid, a 16-carbon saturated fatty acid [1] [2].
The core pathway of DNL and its key regulatory inputs can be visualized as follows:
Simplified DNL pathway and key regulators. ACC and FASN are the key enzymes. SREBP and ChREBP are transcription factors activated by insulin and glucose, respectively.
Researchers use various techniques to study DNL and its dynamics. The table below summarizes key methodologies, ranging from tracer-based analyses to advanced imaging.
| Method | Key Reagents/Tools | Application & Output | Key Experimental Steps |
|---|
| Stable Isotope Tracing [1] [5] | Deuterated water (D₂O), ¹³C-labeled glucose (e.g., Glucose-d7) [5] | Measures biosynthetic rate; tracks incorporation of labeled carbon into new fatty acids [1]. | 1. Administer tracer to cells or animals. 2. Extract lipids after defined period. 3. Analyze with mass spectrometry to quantify isotope enrichment in palmitate [5]. | | Stimulated Raman Scattering (SRS) Microscopy [5] | Deuterated glucose (Glucose-d7), SRS microscope | Visualizes DNL in live cells; maps location and dynamics of newly synthesized lipids in lipid droplets [5]. | 1. Culture cells with Glucose-d7. 2. Image live cells at C-D bond vibration (2120 cm⁻¹). 3. Inhibitors (e.g., C75 for FASN) validate signal is from DNL [5]. | | Bioluminescence Reporter Models [4] | FASN-2A-GLuc transgenic mice, Coelenterazine (luciferase substrate) | Non-invasive, real-time monitoring of FASN gene expression in live animals [4]. | 1. Generate mouse with luciferase gene knocked into FASN locus. 2. Image bioluminescence after injecting substrate. 3. Quantify signal intensity to reflect FASN transcriptional activity [4]. | | Compound-Specific Isotope Analysis (CSIA) [6] | Natural abundance ¹³C/¹²C ratios in dietary sources | Determines origin of tissue palmitate (dietary vs. DNL-derived) without tracers [6]. | 1. Feed diets with distinct ¹³C signatures (e.g., C4-sugar vs. C3-fat). 2. Isolate palmitate from tissues. 3. Analyze ¹³C/¹²C ratio by isotope-ratio mass spectrometry [6]. |
Beyond being a simple energy store, palmitic acid has complex roles in health and disease, acting as a signaling molecule and a structural component.
| Context | Role and Significance of Palmitic Acid | Key Findings & Implications |
|---|---|---|
| Adipose Tissue Physiology [1] | Substrate for synthesis of beneficial "lipokines" (e.g., palmitoleate, FAHFAs). | Adipocyte DNL produces fatty acid species that enhance systemic insulin sensitivity and reduce inflammation [1]. |
| Neurological Health [6] | Critical for brain development; major component of structural lipids in myelin and membranes [6]. | During development, the majority of brain palmitate is supplied by hepatic DNL from dietary sugars, especially when dietary palmitate is low [6]. |
| Cancer Metabolism [5] [7] | Supports membrane biogenesis for rapidly proliferating cells; often upregulated in cancers. | Pancreatic cancer cells show high DNL levels even with available dietary lipids. Inhibiting DNL (e.g., with FASN inhibitor C75) reduces cancer cell viability [5] [7]. |
| Inflammation & Toxicity [8] [3] | Can induce pro-inflammatory responses and ER stress in various cell types (e.g., astrocytes). | Elevated saturated fatty acids like palmitate are linked to neuroinflammation and impaired metabolic signaling, contributing to neurodegenerative diseases [8] [3]. |
Given its role in metabolic diseases and cancer, the DNL pathway is a potential therapeutic target. The flowchart below illustrates different strategic approaches.
Strategies for therapeutic targeting of de novo lipogenesis. Approaches include direct enzyme inhibition, transcriptional regulation, dietary interventions, and drug repurposing.
Based on the current literature, your research into "2-keto palmitic acid" might be exploring one of these avenues:
The following tables summarize key data related to palmitic acid's presence and metabolism, which forms the basis for understanding its derivatives.
Table 1: Palmitic Acid Content in Dietary Sources [1]
| Source Category | Food Example | PA Content (% of Total Fatty Acids) |
|---|---|---|
| Vegetable Oils | Palm Oil | 40.1 - 47.5% |
| Olive Oil | 7.5 - 20.0% | |
| Cocoa Butter | 25.4% | |
| Animal Fats | Lard | 21.07% |
| Butter | 20.86% | |
| Dairy & Eggs | Parmesan Cheese | 8.04% |
| Hen Egg (whole) | 1.90 - 5.90% | |
| Cow's Whole Milk | 0.92 - 1.97% | |
| Meat Products | Salami | 5.73 - 7.55% |
| Beef Meat | 0.31 - 1.14% |
Table 2: Metabolic and Physiological Data of Palmitic Acid [1] [2]
| Parameter | Context | Finding/Value |
|---|---|---|
| Average Human Intake | Adult Diet | ~20-30 g/day (represents ~8-10% of energy intake) |
| Body Content | Total Fatty Acids | Accounts for 20-30% of total fatty acids in the human body |
| Tissue Deposition | Adipose Tissue | Preferentially incorporated into subcutaneous fat over visceral fat. |
| Cellular Effect | Liver Cells (AML12) | Low-level PA (~25 μM): Increased ATP (35%), Oxygen Consumption Rate (30%), and cell viability. High-level PA (>250 μM): Induced lipotoxicity, reduced mitochondrial function. |
While a specific protocol for 2-Keto palmitic acid is not available, the following methods from the search results are used to study palmitic acid metabolism and can be adapted.
1. Quantitative Cellular Fatty Acid Oxidation (FAO) Assay [3] This method measures the conversion of radioactive palmitic acid to tritiated water (³H₂O) to quantify oxidation rates.
2. Lipidomics Analysis of Sphingolipids [4] This protocol is used to investigate how palmitic acid levels influence ceramide and dihydroceramide synthesis.
The diagram below outlines the key pathways of palmitic acid metabolism and a general experimental workflow for studying its distribution and effects, which can be applied to its derivatives.
Given the scarcity of specific data on this compound, you may need to delve deeper into specialized research avenues.
The mtFAS pathway is an evolutionarily conserved system within the mitochondrial matrix. Unlike the cytosolic fatty acid synthase (FASN I), which is a single large protein, mtFAS is a type II system where each reaction is catalyzed by a discrete enzyme [1]. The pathway builds fatty acids on a scaffold called the mitochondrial Acyl Carrier Protein (ACP).
The following diagram illustrates the cyclic enzymatic steps of the mtFAS pathway.
mtFAS involves sequential enzymatic steps to elongate fatty acids [1] [2].
Studying the mtFAS pathway and its lipid products requires specific methodologies, ranging from genetic manipulation to advanced analytical techniques.
The table below outlines common protocols used to investigate the mtFAS pathway.
| Method | Key Procedure | Application in mtFAS Research |
|---|---|---|
| Genetic Manipulation | siRNA or shRNA-mediated knockdown; plasmid overexpression [2]. | Functional studies (e.g., ACP/MECR knockdown impairs respiration & lipoylation) [1] [2]. |
| Protein Lipoylation Assessment | Western blotting with anti-lipoic acid antibodies [1]. | Readout of functional mtFAS (lipoic acid attachment to PDH, OGDH) [1]. |
| Metabolomic & Lipidomic Profiling | LC-MS/MS to measure polar metabolites & complex lipids [2]. | Discovery of altered bioactive lipids (lysophospholipids, sphingolipids) upon mtFAS perturbation [2]. |
A typical integrated workflow to characterize mtFAS function is as follows.
Integrated workflow for mtFAS investigation combines genetic, phenotypic, and molecular analyses [1] [2].
The table below summarizes the core enzymatic activities involved in each step of the palmitic acid synthesis cycle [1] [2] [3].
| Step & Role | Enzyme Name | Reaction Catalyzed | Key Features / Notes |
|---|---|---|---|
| Loading & Activation | Acetyl-CoA Carboxylase (ACC) [3] | Converts acetyl-CoA to malonyl-CoA using ATP and CO₂ [4]. | Rate-limiting step; biotin-dependent; allosterically regulated by citrate (activator) and palmitoyl-CoA (inhibitor) [1] [3]. |
| ^ | Malonyl-CoA:ACP Transacylase (FabD/MAT) [1] [5] | Transfers the malonyl group from malonyl-CoA to Acyl Carrier Protein (ACP). | Prepares the 2-carbon unit for chain elongation [5]. |
| Chain Elongation Cycle | β-Ketoacyl-ACP Synthase (KS/FabB/FabF) [1] | Condenses the growing acyl-ACP with malonyl-ACP. | Extends the carbon chain by 2 carbons; releases CO₂ [1] [2]. |
| ^ | β-Ketoacyl-ACP Reductase (KR/FabG) [1] [5] | Reduces the β-keto group to a β-hydroxy group. | Uses NADPH as the electron donor [1]. |
| ^ | β-Hydroxyacyl-ACP Dehydratase (HD/FabA/FabZ) [1] [5] | Removes a water molecule to form a trans-2-enoyl-ACP. | Introduces a double bond [1]. |
| ^ | Enoyl-ACP Reductase (ER/FabI) [1] [5] | Reduces the double bond to a single bond. | Produces a fully saturated acyl-ACP; uses NADPH [1]. |
| Termination | Thioesterase (TE) [5] [2] | Hydrolyzes the thioester bond between the finished fatty acid and ACP. | Releases palmitic acid (16:0); determines chain length [5]. |
| Central Carrier | Acyl Carrier Protein (ACP) [1] [5] | Carries the growing fatty acid chain. | Contains a phosphopantetheine prosthetic group; shuttles substrate between enzymatic domains [5]. |
The diagram below illustrates the cyclic sequence of reactions catalyzed by the FAS enzyme complex to produce palmitic acid.
Standard FAS produces saturated palmitic acid. Synthesis of This compound (which has a keto group at the second carbon) likely requires modifications to the standard pathway or entirely different enzymatic machinery.
For researchers aiming to produce this compound, the following approaches based on general metabolic engineering principles are suggested:
The following protocol is adapted from a comprehensive lipidomics method for free fatty acid (FFA) analysis [1]. This is a robust starting point that you will need to optimize for the specific properties of 2-Keto palmitic acid.
Workflow Overview The diagram below outlines the major steps in the fatty acid analysis workflow.
Sample Preparation
Lipid Extraction
Derivatization to Pentafluorobenzyl (PFB) Esters
GC-MS Analysis
[M-PFB]⁻ (the carboxylate anion [M-181]⁻) [1].Since this is a generic protocol, you must address the following points for this compound:
Once adapted, your method should be characterized using the following parameters, ideally summarized in a validation table:
| Validation Parameter | Target Criteria | Proposed Approach |
|---|---|---|
| Linear Range | Wide dynamic range with R² > 0.99 | Analyze a series of standard solutions [1]. |
| Limit of Detection (LOD) | As low as possible | Signal-to-noise ratio of 3:1 [1]. |
| Limit of Quantification (LOQ) | As low as possible | Signal-to-noise ratio of 10:1 [1]. |
| Accuracy | 85-115% recovery | Spike known amounts of standard into a biological matrix [1]. |
| Precision | <15% RSD | Repeat analysis of QC samples (intra-day & inter-day) [1]. |
| Extraction Recovery | Consistent and high | Compare extracted standards vs. non-extracted standards [1]. |
1. Introduction 2-Keto palmitic acid is a key intermediate in various metabolic pathways. Its precise quantification is crucial for research in metabolomics, lipid biochemistry, and drug development. This protocol provides a detailed GC-MS method for detecting and quantifying this compound in biological samples, drawing from established procedures for fatty acids and related metabolites [1]. The method has been optimized to include derivatization for volatility and GC-MS/MS detection for enhanced sensitivity and specificity [2].
2. Experimental Workflow The following diagram outlines the complete experimental procedure from sample preparation to data analysis:
3. Materials and Methods
3.1. Reagents and Chemicals
3.2. Instrumentation
3.3. Detailed Step-by-Step Protocol
Step 1: Sample Preparation and Lipid Extraction
Step 2: Chemical Derivatization Derivatization is critical for analyzing non-volatile metabolites like this compound by GC-MS [1].
Step 3: GC-MS/MS Analysis
4. Method Validation The table below summarizes the key validation parameters and recommended acceptance criteria based on guidelines for GC-MS methods [3].
| Validation Parameter | Description | Recommended Acceptance Criteria |
|---|---|---|
| Specificity | Ability to distinguish analyte from matrix. | No interference at retention time. |
| Linearity & Range | Linear relationship between concentration and response. | R² ≥ 0.999 over at least 5 concentrations [3]. |
| Accuracy | Closeness to true value. | Recovery 80-120% (matrix-dependent) [2]. |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day). | RSD < 2-3% for repeatability; RSD < 5% for intermediate precision [3]. |
| LOD / LOQ | Limit of Detection / Limit of Quantification. | Signal-to-noise ratio of 3:1 for LOD, 10:1 for LOQ [3]. |
| Robustness | Resilience to deliberate method variations. | Consistent results with minor parameter changes. |
5. Data Processing and Metabolite Identification
6. Troubleshooting and Best Practices
The following diagram illustrates the central metabolic role of this compound, connecting it to key biochemical pathways:
In metabolism, this compound is intricately linked to palmitic acid. Palmitic acid (C16:0) is the most common saturated fatty acid in the human body, making up 20-30% of membrane phospholipids and adipose triacylglycerols [4]. It is synthesized endogenously via de novo lipogenesis (DNL) from acetyl-CoA, a process heavily influenced by carbohydrate intake [4] [5]. The key enzymes are Acetyl-CoA Carboxylase (ACC), which catalyzes the rate-limiting step, and Fatty Acid Synthase (FASN), which elongates the chain to form palmitic acid [5]. This compound can be formed through various oxidative pathways or serve as a precursor in the synthesis of more complex lipids, including sphingolipids, which are vital for nerve function and signal transmission [5].
This section provides a structured overview of the key data and methodologies for analyzing oxidized fatty acids like 2-keto palmitic acid within a lipidomics framework.
Table 1: Lipid Classification & Nomenclature for Oxidized Fatty Acyls (Based on LIPID MAPS) [1] [2]
| Category | LIPID MAPS Abbreviation | Class Example | Shorthand Notation Update | Key Functional Group Annotation |
|---|---|---|---|---|
| Fatty Acyls (FA) | FA | Fatty Acids | Use "oxo" for keto/aldehyde groups | R-(oxo) |
| Glycerophospholipids (GP) | GP | Phosphatidylcholines (PC) | PC(16:0/18:1(9Z)-O(oxo)) | sn-position of oxidized chain indicated |
| Glycerolipids (GL) | GL | Triradylglycerols (TG) | TG(16:0/18:0/20:4(8OOH)) | Hydroperoxy group annotated as "OOH" |
Table 2: Sample Preparation Protocols for Lipidomics Analysis [3]
| Step | Protocol Details | Critical Parameters & Notes |
|---|---|---|
| 1. Lipid Extraction | Metabolome: 50 μL sample in 300 μL methanol, vortex, add 900 μL MTBE and 250 μL H₂O. Shake, incubate (4°C, 30 min), separate [3]. | MTBE method effective for broad lipid classes. Maintain low temperature to prevent oxidation. |
| Lipidome: 50 μL sample in 300 μL methanol, vortex, add 900 μL MTBE and 250 μL water. Shake, incubate, collect upper organic layer [3]. | ||
| 2. Lipid Class Separation | Using Thin-Layer Chromatography (TLC) to separate Free Fatty Acids (FFA), Phospholipids (PL), Triglycerides (TG), and Cholesterol Esters (CE) [4] [5]. | TLC purifies lipid classes before mass spectrometry, reducing ion suppression [5]. |
| 3. Derivatization | Methylation of the carbon chain of fatty acids for Gas Chromatography (GC) analysis [5]. | Improves volatility and stability of fatty acids for GC separation. |
Table 3: LC-MS/MS Instrument Parameters for Untargeted Lipidomics [3]
| Parameter | Setting 1 (Q Exactive Orbitrap) | Setting 2 (TSQ Quantiva) |
|---|---|---|
| Chromatography | Column: Cortecs C18 (1.6 μm, 2.1 x 50 mm) or Atlantis HILIC silica. | Column: C18-based reversed-phase. |
| Mobile Phases | A: 10 mM ammonium acetate in water:acetonitrile (4:6). B: Acetonitrile:isopropanol (1:9) [3]. | A: 10 mM tributylamine, 15 mM acetic acid in water. B: 100% Methanol [3]. |
| Mass Analyzer | Q Exactive Quadrupole-Orbitrap. | TSQ Quantiva Triple Quadrupole. |
| Resolution | 70,000 (Full Scan); 17,500 (MS/MS). | Unit resolution (0.7 FWHM). |
| Ion Source Voltage | ESI+: 3.2 kV; ESI-: 2.8 kV [3]. | ESI+: 3.5 kV; ESI-: 2.5 kV [3]. |
The following diagram outlines a complete, integrated workflow for the identification and validation of oxidized lipids, incorporating techniques cited in the literature.
Confidently identifying a novel structure like this compound requires careful annotation and rigorous validation.
oxo. The proposed entry for this compound in the LIPID MAPS Structure Database (LMSD) would be under Fatty Acyls (FA) with a systematic name reflecting the oxo group at the C2 position [2].When designing your study, keep these broader contexts in mind:
I hope these structured application notes provide a solid foundation for your research into this compound. The protocols and workflows described are robust and can be directly implemented or adapted for your specific needs.
Postprandial lipemia (PPL) refers to the dynamic rise in triglyceride-rich lipoproteins (TRLs) that occurs after fat consumption. In healthy individuals, triglycerides peak 3-5 hours after meal ingestion and return to baseline within 6-8 hours [1]. This process involves complex metabolism where dietary fats are packaged into apoB48-containing chylomicrons by enterocytes, while the liver produces apoB100-containing VLDL particles. These TRLs are subsequently hydrolyzed by lipoprotein lipase (LPL), releasing free fatty acids for energy utilization or storage [1].
The clinical significance of PPL measurement has substantially increased as evidence demonstrates that non-fasting triglycerides better predict cardiovascular disease (CVD) risk than fasting measurements [1]. Postprandial dysmetabolism - characterized by elevated glucose and triglycerides after meals - contributes to oxidative stress, inflammation, endothelial dysfunction, and prothrombotic states [2]. Since individuals in Western societies spend most daytime hours in postprandial states due to frequent eating occasions, understanding and measuring PPL provides crucial insights into cardiometabolic disease mechanisms and therapeutic interventions [1] [2].
The diagram below illustrates the core physiological processes of postprandial lipemia:
The high-fat meal challenge represents the cornerstone of PPL assessment. Well-standardized test meals ensure reproducible results across study visits and between research participants. The composition should be carefully designed and scaled to individual characteristics:
Table 1: Standardized Meal Composition Parameters
| Parameter | Standard Range | Examples from Literature | Considerations |
|---|---|---|---|
| Total Fat Content | 30-50g or 12-14 kcal/kg [1] [3] | 50g fixed load [4]; 12 kcal/kg [1] | Higher fat loads increase TG response magnitude |
| Fatty Acid Composition | Varies by research question | Coconut oil (MCTs) vs palm oil (LCTs) [5]; Grain-fed vs pasture-fed beef [6] | Chain length and saturation influence PPL response |
| Carbohydrate Content | 71-85g [4] | 85g at 0h, 71g at 4h [4] | Contributes to postprandial glycemia and inflammation |
| Protein Content | Matched across test meals [6] | ~22g [4] | Standardized to isolate fat effects |
| Meal Timing | Sequential meals possible | Second meal at 4h [4] | Mimics real-world eating patterns |
Proper participant preparation ensures baseline metabolic stability:
Comprehensive sampling captures the complete PPL trajectory:
Blood samples should be processed promptly (within 30-60 minutes) by centrifugation at 4°C. Serum or plasma can be aliquoted and stored at -80°C until analysis. For chylomicron isolation, sequential ultracentrifugation at density <1.006 g/mL isolates the triglyceride-rich fraction [6].
Fatty acid composition analysis typically follows these standardized procedures:
Table 2: Fatty Acid Analysis Methods
| Analytical Step | Conventional Method | Simplified Method | Considerations |
|---|---|---|---|
| Lipid Extraction | Chloroform:methanol (2:1) Folch extraction [7] | Combined extraction and methylation [7] | Simplified method saves time, reduces sample loss |
| Methylation | BF₃/methanol reagent (14%) at 90-110°C for 1h [7] | BF₃/methanol with hexane, 100°C for 1h [7] | Forms fatty acid methyl esters (FAMEs) for GC analysis |
| GC Analysis | Capillary GC with flame ionization detection (FID) [8] [7] | Same as conventional method [7] | Polar columns (wax-type) for basic separation; highly polar columns for cis/trans isomers [8] |
| Quantification | Internal standard method (C13:0, C19:0, C21:0, or C23:0) [8] | Internal standard method [7] | Compensates for preparation and analysis variability |
Beyond standard fatty acid profiling, these specialized analyses provide mechanistic insights:
The experimental workflow for comprehensive postprandial lipemia assessment is summarized below:
Primary and secondary endpoints for PPL studies include:
Interpret PPL responses using established clinical thresholds:
Table 3: Postprandial Triglyceride Cut-off Values for Risk Stratification
| Parameter | Optimal | Borderline | High Risk | Notes |
|---|---|---|---|---|
| Fasting TG (mmol/L) | <1.2 [3] | 1.2-1.7 [3] | ≥1.7 [3] | EAS Consensus (2021) |
| Postprandial TG (mmol/L) | <1.56 [3] | 1.56-2.0 | ≥2.0 [3] | 4h after meal [3] |
| Remnant Cholesterol (mmol/L) | <0.8 [3] | 0.8-0.9 | ≥0.9 [3] | Fasting or postprandial |
PPL protocols effectively test how different fatty acid classes modulate postprandial metabolism:
PPL assessment provides valuable biomarkers for lipid-modifying therapies:
Comprehensive postprandial lipemia measurement provides crucial insights into fatty acid metabolism and cardiometabolic disease mechanisms. The standardized protocols outlined in these application notes enable researchers to rigorously assess how different fatty acid structures, food matrices, and therapeutic interventions influence triglyceride-rich lipoprotein metabolism. As evidence continues to establish non-fasting triglycerides as superior cardiovascular risk predictors compared to fasting levels, these methodologies will grow increasingly important in nutritional science, pharmaceutical development, and clinical medicine.
Palmitic acid-induced lipotoxicity is not a single-pathway event but a cascade of interconnected cellular stresses. The table below summarizes the primary mechanisms involved [1] [2] [3]:
| Mechanism | Key Features | Observable Effects in Culture |
|---|---|---|
| Oxidative Stress | Generation of Reactive Oxygen Species (ROS); Mitochondrial membrane potential destabilization [2] [3]. | Increased oxidative dyes (DCFH-DA, MitoSOX); Activation of JNK/NF-κB pathways [3]. |
| ER Stress | Unfolded protein response; Activation of pathways involving PERK, ATF4, and CHOP [4]. | Morphological changes in ER/Golgi; Upregulation of ER chaperone proteins [4]. |
| Apoptosis | Caspase-3 activation; Cleavage of PARP and Lamin B; Cytochrome c release from mitochondria [2] [3]. | TUNEL-positive cells; Apoptotic nuclear morphology (chromatin condensation) [2]. |
| Inflammation | Activation of IKKβ/NF-κB signaling [1] [5]. | Increased secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) [1] [5]. |
| Altered Metabolism | Disruption of glutamate uptake; Changes in taurine and calcium signaling pathways [1] [5]. | Neurotoxicity; Reduced cell viability via metabolic flux alterations [1]. |
| CD36 Uptake | CD36facilitates PA transport into cells [6]. | Increased intracellular PA accumulation; CD36 inhibition reduces PA uptake and toxicity [6]. |
The following diagram illustrates how these key mechanisms interact to drive lipotoxicity and where interventions can take effect:
Several compounds have shown efficacy in mitigating PA-induced lipotoxicity. The table below compares these strategies [2] [3] [6]:
| Intervention | Mechanism of Action | Experimental Evidence & Notes |
|---|---|---|
| CD36 Inhibition | Blocks cellular uptake of PA [6]. | Use Sulfo-N-succinimidyl oleate (SSO). CD36 knockdown also effective. Significantly reduces PA uptake and cell cycle defects [6]. |
| HDL | Suppresses ROS generation; preserves mitochondrial membrane potential; inhibits JNK/NF-κB [3]. | Pretreat H9c2 cells with 50-100 μg/ml HDL for 2 h before PA. Reduces apoptosis and inflammation [3]. |
| DHA | Counters apoptotic signaling; reduces oxidative stress [2]. | Co-treatment or intervention within 2 hrs of PA exposure shows protective effect in cortical neurons [2]. |
| Tibolone | Modulates metabolic pathways (taurine, gluconeogenesis); reduces L-glutamate-mediated neurotoxicity [1] [5]. | Synthetic neurosteroid. Shows protective role in astrocyte models via system biology analysis [1] [5]. |
| Antioxidants | Scavenges ROS; mitigates oxidative stress component [4]. | N-acetylcysteine (NAC). Note: In some neuroblastoma models, NAC alone was insufficient to rescue viability [4] [6]. |
This protocol is synthesized from the methodologies used in the search results [4] [2] [6].
Q1: My vehicle control (BSA) is showing toxicity. What could be wrong?
Q2: The cytotoxic effect of PA is inconsistent across my experiment replicates.
Q3: My intervention compound (e.g., an antioxidant) is not rescuing cell viability.
Important Note for Researchers The following FAQs and protocols are based on published data for palmitic acid. As your interest lies in 2-Keto palmitic acid, these protocols should be treated as a starting point. The keto functional group can significantly alter physicochemical properties like polarity and pKa, so empirical optimization will be essential.
FAQ 1: What is the most effective method to enhance the solubility of palmitic acid for experimental use? The use of supercritical carbon dioxide (SCCO₂) with alcohol co-solvents is a highly effective, modern method. SCCO₂ is non-toxic and non-flammable. The addition of polar co-solvents like ethanol significantly enhances solubility by interacting with the polar end of the fatty acid [1]. For aqueous systems, consider conjugation to carriers like 2-ethylhexyl or forming complexes with cyclodextrins.
FAQ 2: Which alcohol co-solvent is more effective in SCCO₂, and why? Ethanol generally demonstrates a greater enhancement effect compared to longer-chain alcohols like 2-propanol or 3-methyl-1-butanol [1]. This is likely due to its higher polarity and better miscibility with both SCCO₂ and palmitic acid, improving the solvation power of the fluid mixture.
FAQ 3: What key factors should I optimize in a SCCO₂ system? You should primarily focus on three inter-related parameters, in order of importance:
FAQ 4: Are there solvent-free alternatives for handling palmitic acid? Yes. Solvent-free esterification is a viable alternative for downstream applications. Using an immobilized lipase (e.g., Lipozyme RM IM) as a catalyst, you can achieve high conversion rates to more soluble derivatives like 2-ethylhexyl palmitate [2]. Optimal conditions for this reaction include an acid/alcohol molar ratio of 1:3 and a temperature of 70°C [2].
Protocol 1: Measuring Solubility in Supercritical CO₂ with Co-solvents
This protocol is adapted from methods used to measure palmitic acid solubility [1].
Protocol 2: Solvent-Free Enzymatic Esterification
This protocol outlines the process for deriving a more soluble ester from a fatty acid [2].
Table 1: Solubility of Palmitic Acid in Supercritical CO₂ (without co-solvent) [1]
| Temperature (K) | Pressure (MPa) | Solubility (mole fraction, y₂ × 10⁴) |
|---|---|---|
| 313 | 10.0 | 1.43 |
| 313 | 15.1 | 3.82 |
| 313 | 20.1 | 7.40 |
| 313 | 25.0 | 9.90 |
| 318 | 10.0 | 2.40 |
| 318 | 15.0 | 5.30 |
| 318 | 20.0 | 9.30 |
| 318 | 25.0 | 11.12 |
Table 2: Optimized Parameters for Solvent-Free Production of 2-Ethylhexyl Palmitate [2]
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Lipozyme RM IM (Immobilized lipase) |
| Acid:Alcohol Molar Ratio | 1:3 |
| Temperature | 70 °C |
| Enzyme Concentration | 10 wt.% |
| Stirring Rate | 150 rpm |
| Reported Conversion | ~95% |
The following diagram outlines the key decision points and experimental pathways discussed in this guide.
To effectively prevent degradation, it's crucial to understand the primary mechanisms that can alter lipid species during sample handling and storage. The table below summarizes the key forms of lipid instability.
| Form of Degradation | Cause | Effect on Lipids |
|---|---|---|
| Oxidation [1] | Exposure to oxygen, light, heat, or metals; involves free radical chain reaction (initiation, propagation, termination) | Generation of primary products (e.g., hydroperoxides) and secondary products (e.g., ketones, aldehydes, short-chained species) [1] [2]. |
| Enzymatic Activity [1] | Action of enzymes like phospholipases during sample preparation before analysis; failure to inhibit activity | Hydrolysis of glycerophospholipids, leading to elevated levels of lysoglycerophospholipids and free fatty acids [1]. |
| Hydrolysis [1] | Enzymatic or non-enzymatic breakdown due to the presence of water | Release of free fatty acids from complex lipids [1]. |
| Physical Loss [1] | Storage of lipid extracts in organic solvents at inadequate temperatures | Sublimation of samples, leading to loss of analyte [1]. |
Based on the degradation pathways, the following best practices are recommended to maintain lipid stability from sample collection to analysis.
You can adapt the following workflow, commonly used in lipidomics, to experimentally verify the stability of this compound under your specific storage conditions. The method is based on standard protocols for analyzing polar organic compounds in filters [3].
Diagram: Experimental Workflow for Lipid Stability Analysis
Q1: What is the single most important factor for preventing lipid oxidation during storage? While multiple factors are involved, storing lipid extracts at -20 °C or lower in airtight containers is a fundamental recommendation. This temperature slows down chemical reactions and, when combined with protection from oxygen, directly counters the primary degradation pathways [1].
Q2: We keep getting high and variable blanks for our fatty acid analysis. What could be the cause? A common, often overlooked source of contamination is the plastic labware used during sample preparation. Studies have identified plastic syringes and syringe filters as significant sources of palmitic and stearic acid. Switching to glass syringes and stainless-steel filter holders can drastically reduce this contamination [3].
Q3: Are there any markers I can use to monitor the quality of my samples during a study? Yes, for broader lipidomics studies, certain lipids have been proposed as quality markers. These include sphingadienine 1-phosphate, spingosine-1-phosphate, and lysophosphatidylcholine 18:2. An increase in these species can indicate pre-analytical variation and sample degradation [1].
| Interference Cause | Solution Strategy | Key Technical Details | Applicable Scenario |
|---|---|---|---|
| Co-elution of Isomers/Analytes | Chemical Derivatization | Use 3-Nitrophenylhydrazine (3-NPH) to improve chromatographic retention and separation of structurally similar compounds [1] [2]. | Ideal for resolving compounds with poor native separation, like various short-chain fatty acids and hydroxy acid isomers [2]. |
| Matrix Effects & Ion Suppression | Improved Sample Cleanup | Use Solid-Phase Extraction (SPE) to enrich target analytes and remove interfering neutral lipids (e.g., triglycerides) [3]. | Essential for complex, lipid-rich samples like adipose tissue or plasma [3]. |
| Poor Chromatographic Retention | Optimized LC Conditions | Utilize a combination of Reversed-Phase (e.g., C18) and HILIC methods to cover metabolites with diverse physicochemical properties [4]. | A universal approach to ensure a wide range of metabolites are properly retained and separated [4]. |
| Low Abundance & Sensitivity | Advanced MS Detection (MRM) | Use specific precursor → product ion transitions on a triple quadrupole MS for highly selective and sensitive quantification [4] [5]. | Critical for accurate quantification of low-concentration analytes in complex biological matrices [5]. |
| Background Contamination | Labware Material Audit | Replace plastic consumables (syringes, filters) with glass or stainless-steel alternatives to minimize leaching of interfering fatty acids [6]. | When high background levels of common fatty acids (e.g., palmitic, stearic acid) are observed in blanks [6]. |
Here are detailed methodologies for implementing the key strategies from the table.
This protocol is adapted from methods used to successfully separate and quantify isobaric hydroxy acid isomers [2].
This protocol, based on the purification of similar lipids (FAHFAs), effectively removes triglycerides that cause matrix effects [3].
Using specific mass transitions is the gold standard for selective quantification [5].
Q1: What are the most common sources of interference in fatty acid analysis? The most common sources are:
Q2: How does derivatization specifically help? Derivatization with a reagent like 3-NPH adds a bulky, ionizable group to the carboxylic acid functional group. This:
Q3: Can you give an example of an MRM transition?
While the exact transition for derivatized this compound must be determined experimentally, the principle is universal. For instance, in the analysis of oxidized linoleic acid (9-HODE), the MRM transition monitored is from the parent ion m/z 295.2 to the product ion m/z 171.0 [5]. You would follow the same logic for your derivatized standard.
The following diagram outlines a logical, step-by-step workflow to implement these strategies in your lab.
Understanding how palmitic acid (PA) induces toxicity is crucial for designing your dose-response studies. The table below summarizes key experimental details from recent research.
| Aspect | Experimental Details from Literature |
|---|---|
| Common Model | Palmitic Acid-Induced Inflammation [1] |
| Experimental Subject | Human astrocytes (brain cells) [1]. |
| Key Readouts | Oxidative stress, Endoplasmic Reticulum (ER) stress, autophagic defects, release of pro-inflammatory cytokines (TNF-α, IL-6), and neurotoxicity mediated by L-glutamate [1]. |
| Protective Agent | The neurosteroid Tibolone was tested and shown to counteract PA-induced toxicity [1]. |
| Analysis Method | Flux Balance Analysis (FBA) on a genome-scale metabolic reconstruction of astrocytes to study metabolic pathway changes [1]. |
| In Vivo Model | Mice fed a methionine-choline-deficient, high-fat diet (CDAHFD) to establish NAFLD/NASH models [2]. |
To help visualize the key cellular processes affected by palmitic acid overload and the potential pathways targeted for protection, the following diagram integrates these relationships. This can guide your selection of assay endpoints for 2-Keto palmitic acid.
This protocol, adapted from the research, can serve as a template for establishing your own baseline model [1].
Q1: What is a logical starting point for my this compound concentration range? Since direct data on this compound is unavailable, it is strongly recommended to begin with a broad pilot study. A wide range (e.g., 0.1 µM to 500 µM) tested in 3-5 log steps will help you identify the threshold for toxicity (IC50) and efficacy (EC50) in your specific system. The key is to find a range that produces a full sigmoidal dose-response curve, from no effect to maximal effect [2] [1].
Q2: Which key signaling pathways should I investigate in my assays? Your experimental design should include assays that probe the following pathways, which are mechanistically linked to palmitic acid toxicity:
Q3: How can I model the metabolic impact of this compound? Consider adopting a systems biology approach. You could:
The following chart outlines a systematic workflow to determine the optimal concentration range for your compound.
I hope this technical support guide provides a robust starting point for your research. The experimental frameworks and pathways described for palmitic acid are highly relevant for structuring your work with its derivative, this compound.
The following table compares two prominent derivatization reagents, as evaluated in a 2024 comparative study [1].
| Derivatization Reagent | Derivatization Efficiency | Apparent Recovery in Matrix | Recommendation for Quantitative Analysis |
|---|---|---|---|
| 3-Nitrophenylhydrazine (3-NPH) | Close to 100% [1] | ~100% (using 13C-labeled internal standards) [1] | Recommended |
| Aniline | Variable (20-100%), differs in solvent vs. matrix [1] | ~45% (using 13C-labeled internal standards) [1] | Not recommended |
Another highly effective reagent is 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ). When used with an isotopic-coded version (DMAQ-13C/15N) as an internal standard, this method achieves a limit of quantitation (LOQ) lower than 100 ng/L and effectively corrects for quantitative errors caused by matrix effects [2].
This protocol is adapted from established methods and is well-suited for biological samples like feces and ruminal fluid [1].
Reagent Preparation:
Derivatization Procedure:
The workflow for this derivatization process can be visualized as follows:
This method, reported in a 2022 study, offers exceptional sensitivity and accuracy using a novel reagent [2].
Reagent Preparation:
Derivatization Procedure:
Here are answers to common specific issues your users might encounter.
FAQ 1: My detection sensitivity for 2-Keto palmitic acid is still low after derivatization. What can I optimize?
FAQ 2: My quantitative results are inconsistent between sample batches. How can I improve accuracy?
FAQ 3: Are there alternatives to derivatization for detecting this compound?
The core issues and solutions below are synthesized from general best practices in fatty acid handling and metabolism studies.
| Potential Issue | Underlying Cause | Suggested Solution |
|---|---|---|
| Substrate Preparation & Solubility | Improper conjugation to carrier proteins (e.g., BSA) leads to inconsistent cellular uptake and toxic effects [1] [2]. | Standardize conjugation protocol. Use controls (e.g., BSA-only) to isolate substrate effects [1]. |
| Cell Health and Viability | Cytotoxicity from lipid overload or improper delivery skews metabolic readouts [1] [3]. | Perform cell viability assays (e.g., CCK-8) when testing new compounds or concentrations [1]. |
| Nutrient & Hormonal Context | Baseline nutrient/hormone levels in media (e.g., glucose, insulin, carnitine) significantly alter fatty acid oxidation pathways [2]. | Use a consistent, defined starvation/assay medium. Include essential cofactors like L-carnitine [2]. |
| Microbiome & Metabolite Contamination | Gut microbiota from lab animals can produce interfering metabolites (e.g., other fatty acids) [4] [5]. | Confirm cell line authentication and test for mycoplasma. Use proper sterile technique. |
This detailed methodology, adapted from a 2024 study on ketone production, provides a robust workflow for studying fatty acid metabolism in vitro, which can be a source of troubleshooting insights [2].
Cell Culture and Pre-treatment [2]
Ketogenesis Assay [2]
Understanding the pathway your substrate enters is key to interpreting results. The diagram below outlines the core mitochondrial β-oxidation spiral, which is central to fatty acid metabolism [6] [7].
Key Takeaways from the Pathway:
The direct ketonization of palmitic acid is a key reaction that produces a ketone (palmitone) and is a relevant pathway for upgrading bio-derived feedstock [1]. The table below summarizes performance data for various metal oxide catalysts supported on zirconia (ZrO₂) in this reaction [1] [2].
| Catalyst | Palmitic Acid Conversion (%) | Palmitone Yield (%) | Key Side Product (Yield %) |
|---|---|---|---|
| 5% MnO₂/ZrO₂ | 92.0 | 27.7 | Pentadecane |
| NiO/ZrO₂ | 64.9 | - | Pentadecane (24.9) |
| La₂O₃/ZrO₂ | <92.0 | <27.7 | - |
| CoO/ZrO₂ | <92.0 | <27.7 | - |
The following deposition-precipitation method is used to prepare the most effective catalyst, 5% MnO₂/ZrO₂, and perform the ketonization reaction.
1. Catalyst Synthesis (5% MnO₂/ZrO₂)
2. Ketonization Reaction
The workflow for the entire process, from catalyst preparation to analysis, is outlined below.
While ketonization is a direct route, other catalytic processes can transform palmitic acid. Cerium oxide (CeO₂)-based catalysts are notable for their oxygen vacancy sites, which are active for both the ketonization of palmitic acid and the subsequent cracking of the formed ketone into liquid hydrocarbon fuels [3].
Here are solutions to some frequently encountered problems when working with palmitic acid conversion.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Conversion | Low reaction temperature; Inadequate catalyst activity or loading. | Ensure temperature is at optimal 340°C; confirm catalyst synthesis protocol was followed precisely, especially calcination step [1]. |
| Unwanted Pentadecane Formation | Catalyst selectivity issue. | Use MnO₂/ZrO₂ for higher ketone yield. Note that NiO/ZrO₂ selectively produces pentadecane [1]. |
| Handling & Activation | Palmitic acid is typically activated to its more reactive form, Palmitoyl-CoA, for biochemical studies [4]. | For metabolic studies, activate palmitic acid to Palmitoyl-CoA using acyl-CoA synthetase, ATP, and coenzyme A [5] [4]. |
The diagram below shows the primary pathway to the target ketone and the major side reaction, which is crucial for understanding selectivity issues.
Here are answers to common questions about working with fatty acids in animal studies, based on general laboratory practices for similar compounds.
Q1: How are fatty acid stock solutions typically prepared for in vitro studies? Preparing consistent stock solutions is critical for experimental reproducibility. The methodologies below are summarized from cell culture studies that used palmitic acid.
Table: Common Preparation Methods for Fatty Acid Stock Solutions
| Fatty Acid | Solvent Used | Stock Concentration | Conjugation Agent | Key Steps / Notes | Source (Cell Model) |
|---|---|---|---|---|---|
| Palmitic Acid | Ethanol | 100 mM (0.1 M) | Fatty-acid free Bovine Serum Albumin (BSA) | Prepared as a concentrated stock in EtOH before conjugation with BSA for aqueous delivery. [1] | MCF-7 breast cancer cells [1] |
| Palmitic Acid | Not specified | Conjugated to essentially fatty-acid free BSA | BSA | Conjugated to BSA prior to experiments to create an aqueous solution. [2] | Mouse embryonic fibroblasts (MEFs) & HepG2 cells [2] |
| Palmitic Acid | Not specified | Conjugated to albumin | Albumin | Used radiolabeled ([³H] or [¹⁴C]) palmitic acid, which is metabolically incorporated into proteins. [3] | General analytical method |
Q2: What are common challenges in administering fatty acids in vivo and how can they be addressed? Administering lipids in animal studies presents challenges related to solubility, bioavailability, and monitoring biological effects.
Table: Common In Vivo Challenges and Potential Mitigation Strategies
| Challenge | Potential Issue | Considered Mitigation Strategy |
|---|---|---|
| Solubility & Formulation | Poor water solubility can complicate delivery and affect bioavailability. | Use of carriers like albumin for conjugation [2] [3]; Dietary administration via formulated feeds [4]. |
| Monitoring Biological Effect | Difficulty in confirming that the compound is inducing the intended metabolic state. | Use blood β-hydroxybutyrate (βHB) levels as a biomarker for increased fatty acid oxidation and ketogenesis [5] [6]. |
| Lipotoxicity | High levels of saturated fatty acids like palmitic acid can induce cellular stress and death. [2] | Careful dose-ranging studies are essential. Note that autophagy induced by palmitic acid may act as a cell survival mechanism to counter lipotoxicity. [2] |
Q3: How can I assess the ketogenic effect of a fatty acid in a preliminary in vitro model? You can adapt established in vitro assays to measure ketone body production as a functional readout of fatty acid metabolism. The workflow below summarizes a published method for testing the ketogenic potential of fatty acids using liver cells [6].
Since direct protocols for 2-Keto palmitic acid are unavailable, I suggest these steps to develop your own standardized protocol:
The table below summarizes the key metabolic effects of palmitic acid (PA) as reported in the scientific literature.
| Metabolic Aspect | Experimental Findings on Palmitic Acid | Experimental Model | Citation |
|---|---|---|---|
| Hepatocyte Metabolism | Oxidation to CO₂ was 3-4 fold lower than DHA (C22:6); high incorporation into cellular triglycerides (TG). | Bovine hepatocytes in suspension | [1] |
| Influence on Other FAs | Addition of EPA (C20:5) increased PA oxidation to CO₂; polyunsaturated FAs decreased PA incorporation into TG. | Bovine hepatocytes | [1] |
| Gluconeogenesis | Significantly increased rates of gluconeogenesis from propionate when co-administered with oleic acid (C18:1). | Bovine hepatocytes | [1] |
| Inflammatory Signaling | Produces metabolic inflammatory response in astrocytes; associated with oxidative/ER stress. | In vitro human astrocyte models | [2] |
| Lipoprotein Impact | Increased LDL cholesterol and total cholesterol compared to oleic acid; decreased HDL cholesterol compared to palmitoleic acid. | Clinical trial on hypercholesterolemic men | [3] |
| Endogenous Biosynthesis | Synthesized via De Novo Lipogenesis (DNL); key enzymes: Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS). | Human and animal metabolic studies | [4] [5] |
| Ketogenic Potential | Lower maximum ketone body (βHB) yield compared to medium-chain fatty acids. | Mouse liver cell (Hepa1-6) assay | [6] |
Here are methodologies from key studies that you can adapt for designing comparative experiments.
This protocol measures fatty acid oxidation, incorporation into lipids, and effects on other metabolic pathways [1].
This assay evaluates the ketogenic potential of different fatty acid substrates [6].
This computational approach models metabolic flux in astrocytes under PA-induced inflammation [2].
The diagram below summarizes the core metabolic fates and signaling roles of palmitic acid in a mammalian cell.
Since this compound (likely 2-oxohexadecanoic acid) was not covered in the available research, I suggest these paths to find the information you need:
The table below summarizes key findings from experimental studies on how enriching a ketogenic diet with different fatty acids affects biological outcomes, particularly in preventing lung cancer in mice [1].
| Fatty Acid Source | Key Characteristic | Observed Effect in a Ketogenic Diet |
|---|---|---|
| Fish Oil (FO) | Rich in Omega-3 (EPA, DHA) | Most effective at reducing lung cancer nodules; highest blood ketone levels (β-hydroxybutyrate); increased beneficial gut bacteria (Akkermansia) [1]. |
| Medium-Chain Triglycerides (MCT) | Rich in Caprylic Acid (C8:0) | More effective than Western or low-carb diets, but less effective than Fish Oil at reducing lung cancer nodules [1]. |
| Corn Oil (CO) | Rich in Omega-6 Linoleic Acid (C18:2) | More effective than Western or low-carb diets, but less effective than Fish Oil at reducing lung cancer nodules [1]. |
| Olive Oil (OO) | Rich in Omega-9 Oleic Acid (C18:1) | More effective than Western or low-carb diets, but less effective than Fish Oil at reducing lung cancer nodules [1]. |
| Palm Oil (PO) | Rich in Palmitic Acid (C16:0) | More effective than Western or low-carb diets, but less effective than Fish Oil at reducing lung cancer nodules [1]. |
| Milk Fat (MF) | Rich in Myristic (C14:0) & Palmitic (C16:0) Acid | More effective than Western or low-carb diets, but less effective than Fish Oil at reducing lung cancer nodules [1]. |
Additional research highlights specific metabolic effects of individual fatty acids:
Research on breast cancer provides a potential mechanistic understanding of why fatty acid composition matters, showing how a ketogenic diet can be combined with pharmacology to target cancer metabolism.
The diagram below illustrates a proposed mechanism for how a ketogenic diet enhances the efficacy of the cancer drug Fulvestrant in treating estrogen receptor-positive (ER+) breast cancer that has spread to the liver [4].
The experimental approach to uncover this mechanism involved detailed in vitro (lab-based) and in vivo (animal-based) models [4]:
For researchers looking to design similar studies, here is a summary of core methodologies from the cited papers.
| Experiment Objective | Key Protocol Details | Source |
|---|---|---|
| Compare Fats in KD (in vivo) | Female A/J mice fed one of seven KDs for 2 weeks, then induced with lung cancer (NNK). Nodules counted 20 weeks post-injection. Blood glucose & ketones measured. [1] | [1] |
| Hepatic Metabolism (in vitro) | Bovine hepatocytes treated with 1-2 mM of specific fatty acids (e.g., palmitic, stearic, oleic, DHA) for 48 hours. Measured β-hydroxybutyrate, fatty acid oxidation, and glucose production. [2] | [2] |
| Cancer Cell Viability (in vitro) | MCF7 breast cancer cells cultured on organ-specific hydrogels. Treated with β-OHB or "dietary mimicry" media. Cell viability assessed after 7 days using WST-1 assay. [4] | [4] |
Based on the gathered information, the superior performance of the fish oil-based ketogenic diet is attributed to a combination of factors: it most effectively skews systemic metabolism toward fat utilization (as shown by the highest ketone levels), and the omega-3 fatty acids it contains are known to be anti-inflammatory, unlike pro-inflammatory saturated fats like palmitic acid [1] [3].
The ketogenic potential of a fatty acid refers to its efficiency in being converted by the liver into ketone bodies, such as β-hydroxybutyrate (βHB), which serve as an alternative energy source when glucose is scarce. The following table summarizes experimental data for various fatty acids, as reported in recent studies.
| Fatty Acid | Experimental Model | Key Findings on Ketogenic Potential | Citations |
|---|---|---|---|
| Butyric Acid (C4:0) | In vitro Hepa1-6 liver cell assay | Showed the highest maximum βHB yield of all tested fatty acids; also acts as a ketogenic enhancer at low concentrations. | [1] |
| Hexanoic Acid (C6:0) | In vitro Hepa1-6 liver cell assay | Demonstrated a high maximum βHB yield; like butyrate, it can also enhance ketogenesis from other fats at low concentrations. | [1] |
| Medium-Chain Fatty Acids (e.g., C8:0, C10:0) | In vivo mouse studies; in vitro assays | Found in KDs led to higher ketone levels than long-chain fats; concentration-response curves showed higher βHB yield with shorter carbon chains. | [2] [1] |
| Fish Oil (EPA/DHA) | In vivo A/J mouse study (lung cancer) | A KD rich in fish oil resulted in the highest blood βHB levels and was most effective at reducing lung nodules. | [2] |
| Oleic Acid (C18:1) | In vitro Hepa1-6 liver cell assay | As a long-chain fatty acid, it served as a ketogenic substrate but with a lower maximum βHB yield than shorter-chain fats. | [1] |
| Stearic Acid (C18:0) | In vivo CRC mouse model (humanized microbiome) | Its anti-cancer effect was linked to a KD-induced increase in gut microbial production of stearic acid, which suppressed tumors. | [3] |
| Palmitic Acid (C16:0) | In vivo and clinical observational studies | Commonly studied for its role in cardiovascular disease and inflammation; its direct ketogenic potential was not highlighted in the available data. | [4] [5] |
| Conjugated Linoleic Acid (CLA) | Ex vivo perfused rat liver | Increased ketone body production and reduced lipid secretion, indicating it shifts liver metabolism toward ketogenesis. | [6] |
For a standardized comparison of ketogenic potential, recent research has developed a novel in vitro assay using liver cells. The methodology below, sourced from one of the identified studies, can serve as a reference for how such evaluations are conducted.
Experimental Workflow for Ketogenic Potential Assay [1]
This workflow outlines a hepatocyte-based assay designed to directly compare the ketogenic potential of different fatty acids and nutrient blends.
The absence of data on 2-Keto palmitic acid presents a clear opportunity for novel research.
Palmitic acid (PA) is a major dietary saturated fatty acid that can induce a long-lived innate immune memory response, a process known as "trained immunity." The table below summarizes its key inflammatory mechanisms and effects.
| Feature | Description |
|---|---|
| Overall Role in Inflammation | Induces a hyper-inflammatory response to secondary insults; can be beneficial for infection clearance but detrimental in inflammatory diseases [1] [2]. |
| Primary Uptake Mechanism | Scavenger receptor CD36 [1]. |
| Key Intracellular Mediator | *De novo* ceramide synthesis [1] [2]. |
| Effect on TLR Signaling | Not a direct TLR4 ligand, but potently enhances inflammation from TLR2, TLR4, and other TLR stimuli [1]. |
| Downstream Signaling | Activates JNK and NF-κB pathways, leading to increased pro-inflammatory cytokine production (TNF, IL-6, IL-1β) [1]. |
| Long-Term Impact | Reprograms hematopoietic stem cells (HSCs), leading to sustained changes in myeloid cell output and function [1] [2]. |
The following methodologies are cited in key studies investigating palmitic acid-induced trained immunity.
In Vitro Macrophage Pre-treatment Model [1] [2]
In Vivo Modeling of Trained Immunity [2]
The diagram below illustrates the core signaling pathway by which palmitic acid drives hyper-inflammation in innate immune cells, as detailed in the experimental data.
The evidence clearly establishes palmitic acid as a potent inducer of sustained pro-inflammatory programming in innate immune cells. The mechanism depends on its uptake via CD36 and subsequent metabolism into ceramide, which amplifies responses to subsequent inflammatory challenges.
The absence of data on 2-Keto palmitic acid in the search results highlights a significant gap in the current literature. Its effects could be similar, attenuated, or entirely different, making it a promising subject for original research.
Palmitic acid (PA) is known to contribute to inflammatory signaling, often in cooperation with Toll-like receptors. The mechanism is complex, as PA itself can potentiate TLR signaling and also induce inflammation through TLR-independent pathways.
The diagram below summarizes the key signaling pathways through which palmitic acid contributes to inflammation, based on current research findings [1] [2]:
The table below summarizes key experimental findings on how palmitic acid cooperates with TLR signaling:
| Experimental Model | Key Findings on Palmitic Acid | Experimental Methods Cited |
|---|---|---|
| Mice on CDAA diet [1] | PA + TLR2 ligand cooperatively activated inflammasome (caspase-1), increased IL-1α/IL-1β; TLR2 knockout suppressed NASH progression. | Bone marrow chimeric mice; isolated Kupffer cells/HSCs; cytokine measurement (ELISA); caspase-1 activity. |
| Hepatocellular Carcinoma Cells (HepG2) [3] | PA induced proteomic changes, downregulated deubiquitinase USP7, destabilized p53, and promoted AIF-mediated cell death. | Quantitative proteomics (iTRAQ); bioinformatics analysis; Western blot; flow cytometry (Annexin V-FITC). |
| C2C12 Myotubes (Muscle Atrophy Model) [4] | PA induced pyroptosis (upregulated NLRP3, cleaved caspase-1, GSDMD-N) and reduced myotube diameter; effect ameliorated by irisin. | Cell culture/differentiation; immunofluorescence (myotube diameter); Western blot; ELISA (IL-1β); PI/Hoechst staining. |
A comprehensive comparison guide requires data on this compound, which is not available in the current scientific literature I found. Its specific role in TLR activation and how its biochemical properties differ from palmitic acid remain uncharacterized.
The table below summarizes experimental data from cell culture and animal studies demonstrating how palmitic acid (PA) exposure increases ceramide levels.
| Experimental Model | [PA] Treatment | Key Ceramide-Related Findings | Citation |
|---|---|---|---|
| HEK293/HepG2 cells (siRNA) [1] | 100-400 µM for 24h | AdipoR2 silencing → ↑ SCD silencing → ↑ Dihydroceramides (precursors); C16:0, C18:0, C20:0, C22:0, C24:0, C24:1 species increased [1] | |
| HEK293 cells (Over-expression) [1] | 400 µM for 6h | AdipoR2 over-expression → ↓ Dihydroceramide levels [1] | |
| Mouse Model (In vivo) [2] | KD (SFA-enriched) for 2 weeks | ↑ Free PA & PA-lipids in serum; Hyper-inflammatory response to LPS dependent on ceramide synthesis [2] | |
| Macrophages (In vitro) [2] | Pre-treated with PA | Enhanced pro-inflammatory cytokine response to LPS; reversed with inhibition of ceramide [2] |
To aid in the evaluation and potential replication of these findings, here are the detailed methodologies from two pivotal studies.
Study 1: Investigating the AdipoR2 Pathway in Ceramide Synthesis (Cell Culture) [1]
Study 2: Establishing PA-Induced Trained Immunity via Ceramide (In Vivo & In Vitro) [2]
This diagram illustrates the central role of palmitic acid in the de novo synthesis pathway of ceramides, integrating the key experimental findings described above.
Diagram Title: PA-Driven Ceramide Synthesis and Regulation
Diagram Description: This pathway map outlines the de novo biosynthesis of ceramide, highlighting Palmitic Acid (PA) as the essential substrate. The diagram integrates key regulatory mechanisms, showing how AdipoR2 expression promotes fatty acid desaturation via SCD, thereby reducing the pool of PA available for ceramide synthesis [1]. Conversely, silencing AdipoR2 or SCD increases PA flux into the pathway, elevating dihydroceramide and ceramide levels [2] [1]. The points of intervention for Oleic Acid (OA) and ceramide synthesis inhibitors are also shown, reflecting the experimental data summarized above [2].
The data clearly establishes palmitic acid as a potent driver of ceramide synthesis. The inability to find a direct comparison with 2-Keto palmitic acid suggests this may be a significant gap in the current literature.
The table below summarizes the key differences and experimental findings between MCTs and long-chain fats, particularly palmitic acid, in ketogenic diets.
| Feature | Medium-Chain Triglycerides (MCTs) | Long-Chain Fats (e.g., Palmitic Acid) |
|---|---|---|
| Chemical Structure | Fatty acids with 6-12 carbon atoms (e.g., C8, C10) [1]. | Fatty acids with ≥12 carbon atoms (e.g., C16:0 palmitic acid) [2]. |
| Primary Mechanism | Rapid hepatic metabolism to ketones; direct modulation of AMPA receptors & PPARγ [1]. | Activates TLR4 signaling in macrophages; metabolized to pro-inflammatory PGE2; induces ER stress [3] [4] [5]. |
| Ketogenic Efficiency | High. Induces higher blood ketone levels than LCTs; allows for more dietary carbs [1] [6]. | Standard. The basis for classic ketogenic diets [1]. |
| Key Experimental Findings | • Superior seizure control in epilepsy, independent of ketosis [1] • Beneficial in murine cardiac reperfusion injury [2] • Improved outcomes in MS models [7] | • Induces toxicity, ER stress, and cell senescence [4] [5] • Linked to cardiac fibrosis in rodent models [2] • Exacerbated motor-sensory deficits in an MS model [7] | | Associated Risks | Gastrointestinal discomfort at high doses [6]. | Pro-inflammatory; potential negative impact on cardiac safety and neurodegenerative processes [3] [4] [2]. |
For researcher evaluation, here are the methodologies from key studies supporting the data in the table.
To help visualize the core mechanisms and experimental approaches, the following diagrams summarize the pathways and workflows described in the research.
This diagram illustrates the key biochemical and signaling pathways through which MCTs and palmitic acid exert their effects, as identified in the cited research.
This diagram outlines a generalized experimental workflow for evaluating different fat sources in ketogenic diets using animal models, as seen in several of the cited studies.
| Aspect | Native Palmitic Acid-Rich Oil | Interesterified (IE) Palmitic Acid-Rich Oil | Key Comparative Findings & Experimental Data |
|---|
| Postprandial Lipemia (TAG level after meal) | Lower postprandial TAG iAUC compared to a high-MUFA rapeseed oil control [1] [2]. | No significant difference in postprandial TAG iAUC compared to its non-IE equivalent [1] [2]. | Finding: Interesterification itself does not significantly alter postprandial fat metabolism compared to the native form [1]. Experimental Data: In a double-blinded RCT (n=20), 8-hour plasma TAG iAUC was not different between IE and non-IE fats. The non-IE fat showed a lower iAUC (-1.7 mmol/L·h) than the rapeseed oil control [1]. | | Lipoprotein Profile | Produces smaller LDL particles and higher concentrations of large VLDL particles compared to a high-MUFA oil [1] [2]. | Shows a lipoprotein profile that is not significantly different from its non-IE equivalent [1] [2]. | Finding: The saturated fat content, not the interesterification process, is the primary driver of proatherogenic lipoprotein changes [1]. Experimental Data: In an RCT, both IE and non-IE fats resulted in smaller LDL particles (p=0.005) and higher large VLDL concentrations (p<0.05) from 6-8 hours post-meal, compared to rapeseed oil [1]. | | Fatty Acid Absorption & Metabolism | Palmitic acid is predominantly located at the sn-1,3 positions of the triglyceride, which can reduce its absorption [3]. | Increases the proportion of palmitic acid at the sn-2 position, which is better absorbed [3]. | Finding: Despite improved absorption with sn-2 placement, this does not translate to measurable negative effects on postprandial lipemia or lipoprotein levels in acute studies [1] [3]. Experimental Data: A broiler chick study found that increasing sn-2 palmitic acid from 9.63 mol% (native) to 17.9 mol% (reesterified) did not alter fat absorption or postprandial lipemia [3]. Stable isotope tracing in an RCT showed no difference in the appearance of labeled palmitic acid in plasma TAG between IE and non-IE fats [1]. |
Human Randomized Controlled Trial (RCT) [1] [2]:
Animal Study (Broiler Chicks) [3]:
The consistent finding across multiple studies is that the interesterification of common palmitic acid-rich oils does not produce adverse metabolic effects compared to their native forms in an acute, postprandial setting [1] [4] [5]. The major metabolic differences observed are between the high saturated fat blends (whether IE or not) and unsaturated oil controls [1].
The following flowchart summarizes the established metabolic pathway for regular palmitic acid, which involves mitochondrial β-oxidation. Please note that the specific pathway for a modified form like 2-Keto palmitic acid is not available in the current search results and would likely differ.
Your interest in the specific metabolite This compound points to a more specialized area of lipid biochemistry. The current search results do not allow for a direct comparison of its native and interesterified forms. Future research could focus on: